4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
Description
4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a sulfonamide group
Properties
Molecular Formula |
C15H14ClNO5S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H14ClNO5S/c1-9-7-13(22-2)14(8-12(9)16)23(20,21)17-11-5-3-10(4-6-11)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
InChI Key |
DMUGBBUWVFUKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the sulfonylation of 5-chloro-2-methoxy-4-methylphenylamine followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with an amino group instead of a sulfonamide group.
Methyl 5-chloro-2-{[(4-ethoxy-4-oxobutyl)(4-methylphenyl)sulfonyl]amino}benzoate: A related compound with an ester group.
Uniqueness
4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
